molecular formula C6H6ClN B1213738 2-(Chloromethyl)pyridine CAS No. 4377-33-7

2-(Chloromethyl)pyridine

Cat. No. B1213738
CAS RN: 4377-33-7
M. Wt: 127.57 g/mol
InChI Key: NJWIMFZLESWFIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)pyridine derivatives has been explored through various methodologies. One approach involves using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridineN-oxide under mild reaction conditions to synthesize 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine with good yield. The structure confirmation was achieved through 1H NMR and IR spectroscopy (Xia Liang, 2007). Another method for synthesizing 1-methyl-2-pyridones from 2-chloromethylpyridines involves a sequence of reactions starting with 2-picolines, highlighting the compound's versatility in chemical synthesis (Eizo Matsumura et al., 1970).

Molecular Structure Analysis

The molecular structure and geometry of 2-(Chloromethyl)pyridine derivatives have been extensively studied. For instance, the synthesis of palladium(II) complexes with 2,6-bis((phenylseleno)methyl)pyridine has revealed insights into the molecular geometry and noncovalent interactions influencing the crystal structure, showcasing the compound's structural diversity (D. Das et al., 2009).

Chemical Reactions and Properties

2-(Chloromethyl)pyridine undergoes a range of chemical reactions, forming various complexes and derivatives. The interaction with PhSe− leading to palladium and platinum complexes underlines the compound's reactivity towards different metal ions and its potential in catalysis and material science applications (Abu Khalid & A. Singh, 1997).

Scientific Research Applications

Electrical Conductivity Studies

2-(Chloromethyl)pyridine has been used in the study of electrical conductivity, particularly in the context of TCNQ complexes. Bruce and Herson (1967) explored the electrical resistivities of salts derived from the chloromethyl groups of 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) quaternized with pyridine and then converted into simple and complex salts with TCNQ (Bruce & Herson, 1967).

Synthesis of Novel Compounds

2-(Chloromethyl)pyridine is a critical component in synthesizing various novel chemical compounds. For instance, Liang (2007) demonstrated its use in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using a POCl3/CH2Cl2/Et3N system under mild reaction conditions (Liang, 2007).

Catalysis and Reaction Studies

This chemical is also instrumental in studying catalysis and chemical reactions. For example, Prakash et al. (2012) used 2-(chloromethyl)pyridine in the synthesis of half-sandwich complexes with high catalytic activity for transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).

Photolytic and Photocatalytic Degradation Studies

Stapleton et al. (2010) researched the kinetics and mechanisms of photolytic and TiO2-photocatalytic degradation of substituted pyridines, including 2-(Chloromethyl)pyridine, in aqueous solutions. Their study highlights the importance of such compounds in understanding environmental remediation processes (Stapleton et al., 2010).

Electrocatalysis

Ji et al. (2001) investigated the electrocatalytic properties of 2-(Chloromethyl)pyridine, particularly its reduction at carbon cathodes in acetonitrile. Their research contributes to the understanding of electrochemical processes in organic chemistry (Ji et al., 2001).

Green Chemistry Applications

Gilbile et al. (2017) focused on the green chemistry aspects of 2-(Chloromethyl)pyridine, specifically in the synthesis of 2-Chloromethyl-3-Methyl-4-(Methylsulfonyl)Pyridine, demonstrating its role in environmentally friendly chemical processes (Gilbile et al., 2017).

Coordination Chemistry

Halcrow (2005) explored the coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, including derivatives of 2-(Chloromethyl)pyridine. This study has implications for developing new materials and catalysts (Halcrow, 2005).

Safety And Hazards

2-(Chloromethyl)pyridine is an analogue of nitrogen mustards, and has been investigated for its mutagenicity . It is advised to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided . It should not be ingested or inhaled .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

properties

IUPAC Name

2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWIMFZLESWFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Record name 2-Chloromethylpyridine
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-Chloromethylpyridine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6959-47-3 (hydrochloride)
Record name 2-Chloromethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043824
Record name 2-(Chloromethyl)pyridine
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Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)pyridine

CAS RN

4377-33-7
Record name Picolyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4377-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethylpyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROMETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YW2EH117
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a methanol (1.5 mL) solution of 4-(5-(2-amino-6-methoxymethyl-pyridin-3-yl)isoxazol-3-ylmethyl)-phenol (50 mg, 0.16 mmol) described in Manufacturing Example 166-1-1 was added a 1 N sodium hydroxide aqueous solution (160 μL, 0.16 mmol), which was concentrated under a reduced pressure. N,N-dimethylformamide (1.5 mL) was added to the residue thus obtained at room temperature, and 2-picolyl chloride (29 mg, 0.23 mmol; this 2-picolyl chloride was prepared by adding a 5 N sodium hydroxide aqueous solution to 2-picolyl chloride hydrochloride) was added to the reaction mixture at the same temperature. The reaction mixture was stirred for 100 minutes at the same temperature. Water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate:heptane=4:1) to obtain the title compound (32 mg, 52%).
Name
4-(5-(2-amino-6-methoxymethyl-pyridin-3-yl)isoxazol-3-ylmethyl)-phenol
Quantity
50 mg
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Reaction Step One
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160 μL
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1.5 mL
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Yield
52%

Synthesis routes and methods II

Procedure details

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Clc1ccc(N=C2NCCN2OCc2ccccn2)c(Cl)c1
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Synthesis routes and methods III

Procedure details

Name
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Cc1cccc(C)c1N=C1NCCN1OCc1ccccn1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)pyridine
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2-(Chloromethyl)pyridine
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2-(Chloromethyl)pyridine
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2-(Chloromethyl)pyridine
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2-(Chloromethyl)pyridine
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2-(Chloromethyl)pyridine

Citations

For This Compound
1,140
Citations
S Pappalardo, L Giunta, M Foti… - The Journal of …, 1992 - ACS Publications
The syntheses, structures, and conformations of nine of the 13 possible [(2-pyridylmethyl) oxy] calix [4] arene conformers obtainable by direct substitution on calix [4] arenes la, b are …
Number of citations: 121 pubs.acs.org
S Pappalardo, G Ferguson - The Journal of Organic Chemistry, 1996 - ACS Publications
A study of the base-catalyzed alkylation of p-tert-butylcalix[5]arene (1) with 2-(chloromethyl)pyridine hydrochloride (PicCl·HCl) in DMF has led to the isolation and identification of the 7 …
Number of citations: 20 pubs.acs.org
AN Protsenko, OG Shakirova, AE Protsenko… - Journal of Molecular …, 2021 - Elsevier
New coordination compounds of copper(II) and cobalt(II) with 3-(chloromethyl)pyridine hydrochloride (HL 1 )Cl and 2-(chloromethyl)pyridine hydrochloride (HL 2 )Cl of the following …
Number of citations: 5 www.sciencedirect.com
J Zhang, Y Kang, YH Wen, ZJ Li, YY Qin… - … Section E: Structure …, 2004 - scripts.iucr.org
In the title compound, [CuCl2(C6H7ClN)2], the Cu atom, occupying a special position on an inversion center, has a square-planar coordination formed by two Cl ligands [Cu—Cl = …
Number of citations: 7 scripts.iucr.org
JH Barnes, FR Hartley, CEL Jones - Tetrahedron, 1982 - Elsevier
… N-oxide function of 6-chloro-2-methylpyridine-N-oxide with methanesulphonyl chloride and p-toluenesulphonyl chloride gave only very small yields of 6-chloro-2-chloromethyl-pyridine. …
Number of citations: 26 www.sciencedirect.com
P Neri, S Pappalardo - The Journal of Organic Chemistry, 1993 - ACS Publications
A study of the base-catalyzed alkylation of p-tert-butylcalix [6] arene (1) with 2-(chloromethyl)-pyridine in DMF has led to theisolation and identification of 10 of the 12 possible pyridinyl …
Number of citations: 60 pubs.acs.org
FA Daniher, BE Hackley Jr, AB Ash - The Journal of Organic …, 1966 - ACS Publications
… The appropriate 2-chloromethyl pyridine (0.02 mole) was added to a solution of hydroxylamine hydrochloride (0.1 mole) in 40 ml of 50% aqueous ethanol (v/v) which hadbeen buffered …
Number of citations: 10 pubs.acs.org
SF Malysheva, NA Belogorlova, VA Kuimov… - Tetrahedron …, 2018 - Elsevier
In the superbase KOH/H 2 O/toluene/phase-transfer catalyst system, 2-picolyl chloride, generated in situ from 2-(chloromethyl)pyridine hydrochloride, reacts with elemental phosphorus …
Number of citations: 18 www.sciencedirect.com
ML Ash, RG Pews - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
… problems associated with the organic chlorinating agents and their higher cost over inorganics precluded their use in the preparation of large quantities of 2-chloromethylpyridine. We …
Number of citations: 21 onlinelibrary.wiley.com
M Shimizu, Y Nakamura, M Tadokoro - Polyhedron, 1997 - Elsevier
The cycloruthenated pyrid-2-ylacetyl complex [[RuCl(C 5 H 4 N-2-CH in2 CO)(CO) 2 ] 2 ] (1) was obtained by reaction of [Ru 3 (CO) 12 ] with an excess of 2-(chloromethyl)pyridine in …
Number of citations: 9 www.sciencedirect.com

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